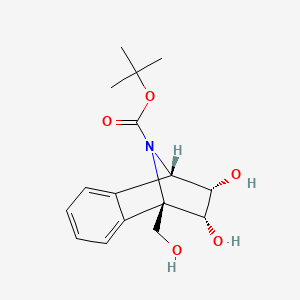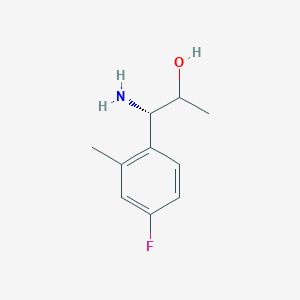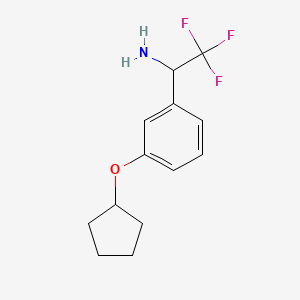
1-(3-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine is an organic compound characterized by the presence of a cyclopentyloxy group attached to a phenyl ring, which is further connected to a trifluoroethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine typically involves the following steps:
Formation of the Cyclopentyloxyphenyl Intermediate: This step involves the reaction of cyclopentanol with a phenyl halide under basic conditions to form the cyclopentyloxyphenyl intermediate.
Introduction of the Trifluoroethylamine Group: The intermediate is then reacted with a trifluoroethylamine derivative under suitable conditions to introduce the trifluoroethylamine group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroethylamine moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(3-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
- 1-(3-Cyclopentyloxyphenyl)prop-2-enylamine
- 1-(3-Cyclopentyloxyphenyl)butylamine
Comparison: 1-(3-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine is unique due to the presence of the trifluoroethylamine group, which imparts distinct chemical and biological properties compared to its analogs. The trifluoroethylamine moiety enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16F3NO |
|---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
1-(3-cyclopentyloxyphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)12(17)9-4-3-7-11(8-9)18-10-5-1-2-6-10/h3-4,7-8,10,12H,1-2,5-6,17H2 |
InChI Key |
ITFQKYCUFCHUQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B13046270.png)
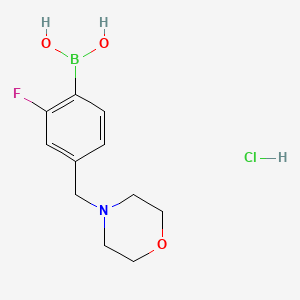
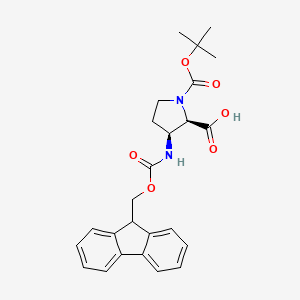
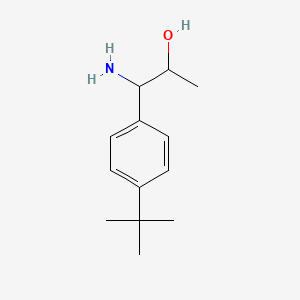
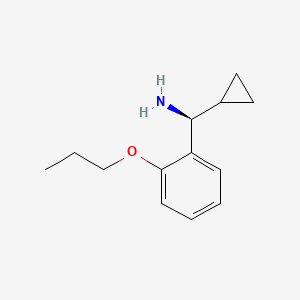
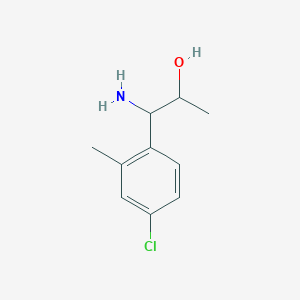
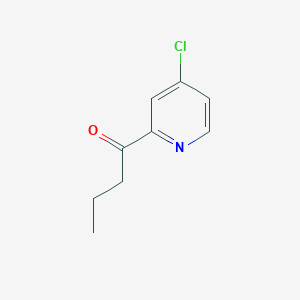

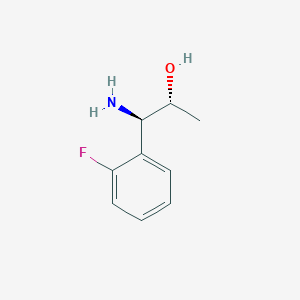
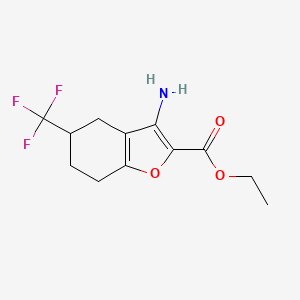
![8-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13046344.png)
![1-Oxa-4-azaspiro[5.6]dodecan-3-one](/img/structure/B13046348.png)
